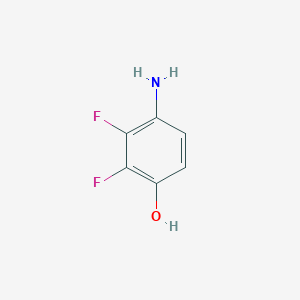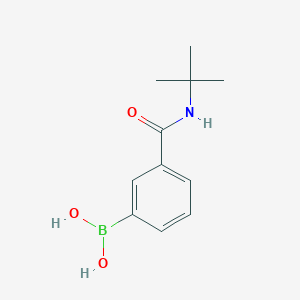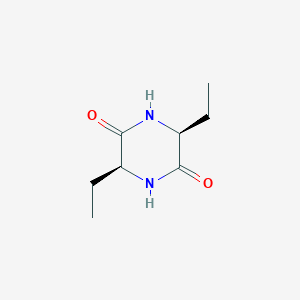![molecular formula C7H6ClN B067077 2-[(Z)-2-Chloroethenyl]pyridine CAS No. 189350-72-9](/img/structure/B67077.png)
2-[(Z)-2-Chloroethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-2-Chloroethenyl]pyridine, commonly known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly reactive compound that can be synthesized using a variety of methods. CEP has been shown to have a number of biochemical and physiological effects and has been used in a range of laboratory experiments.
Mecanismo De Acción
CEP is believed to act by binding to and inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have a range of effects on neurotransmitter release and synaptic transmission. CEP has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CEP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. CEP has also been shown to have anti-inflammatory effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP has a number of advantages for use in lab experiments, including its high reactivity and specificity for acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of future directions for research on CEP, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer agent, and the investigation of its effects on neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CEP, and to determine its safety and efficacy for use in humans.
Métodos De Síntesis
CEP can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with pyridine, or the reaction of 2-chloroacetaldehyde with 2-vinylpyridine. The latter method is more commonly used due to its higher yield and purity. The reaction is typically carried out under an inert atmosphere, using a palladium catalyst and a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
CEP has been used in a range of scientific research applications, including the study of its potential as an anti-cancer agent, as well as its effects on the nervous system. CEP has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release.
Propiedades
Número CAS |
189350-72-9 |
|---|---|
Nombre del producto |
2-[(Z)-2-Chloroethenyl]pyridine |
Fórmula molecular |
C7H6ClN |
Peso molecular |
139.58 g/mol |
Nombre IUPAC |
2-[(Z)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4- |
Clave InChI |
OSWZSRURKWUJSC-PLNGDYQASA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C\Cl |
SMILES |
C1=CC=NC(=C1)C=CCl |
SMILES canónico |
C1=CC=NC(=C1)C=CCl |
Sinónimos |
Pyridine, 2-(2-chloroethenyl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



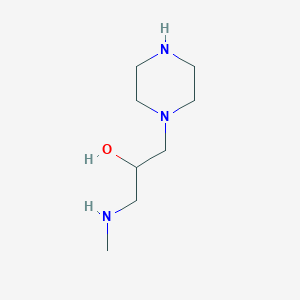
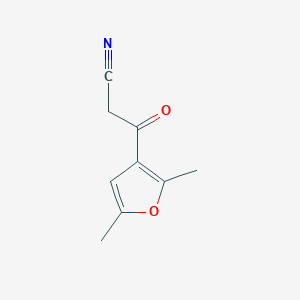
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)

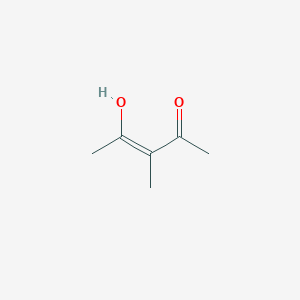
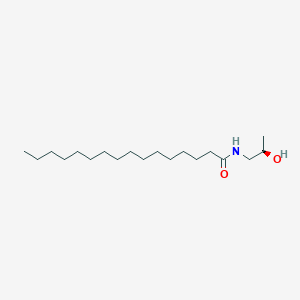
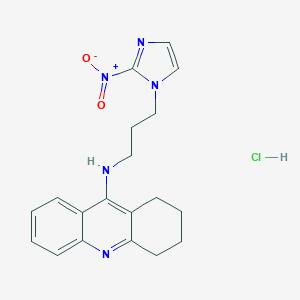
![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)

